molecular formula C19H17N5O B15021206 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B15021206
M. Wt: 331.4 g/mol
InChI Key: QRYUIEMLNQWQPM-UHFFFAOYSA-N
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Description

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol is a complex organic compound with the molecular formula C19H17N5O. This compound is characterized by its quinazoline structure, which is a bicyclic system composed of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol typically involves the reaction of N-(4,6,8-trimethylquinazolin-2-yl)guanidine with isatoic anhydride. The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6,8-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol stands out due to its unique substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amino substituent enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C19H17N5O/c1-10-8-11(2)16-14(9-10)12(3)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-9H,1-3H3,(H2,20,21,22,23,24,25)

InChI Key

QRYUIEMLNQWQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC4=CC=CC=C4C(=O)N3)C)C

Origin of Product

United States

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